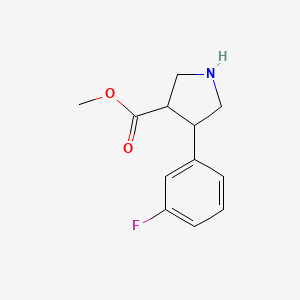

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Descripción general

Descripción

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group at the carboxylate position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group and esterification. One common method involves the condensation of a suitable amine with a carboxylic acid derivative under reflux conditions, followed by cyclization to form the pyrrolidine ring. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound. Finally, the carboxylate group is esterified with methanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or phenyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neuropharmacology

The compound is recognized for its potential in developing drugs targeting neurological disorders. The fluorinated phenyl group enhances binding affinity to specific receptors in the brain, making it a candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases .

Case Study: RXFP3 Antagonists

Research has shown that derivatives of this compound can act as antagonists for the relaxin-3/RXFP3 system, which is involved in appetite control and stress responses. In vitro studies demonstrated that specific modifications to the methyl pyrrolidine structure can significantly affect antagonist potency, with IC50 values indicating effective receptor inhibition .

Analytical Chemistry

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate serves as a standard reference material in analytical chemistry. It aids researchers in quantifying related compounds within complex biological matrices, ensuring accuracy and reliability in pharmacokinetic studies .

| Application | Description |

|---|---|

| Standard Reference | Used to calibrate analytical methods for quantifying related compounds |

| Accuracy Assurance | Ensures reliable results in pharmacokinetic studies |

Biochemical Research

In biochemical studies, this compound is employed to investigate various biological pathways. Its ability to modulate neurotransmitter systems allows researchers to explore mechanisms underlying diseases and identify potential therapeutic targets .

Example Study: Mechanisms of Action

Studies have utilized this compound to elucidate the role of neurotransmitters in mood regulation and cognitive functions. Its interaction with neurotransmitter receptors provides insights into developing new antidepressants that target these pathways more effectively .

Material Science

The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings. The incorporation of fluorine enhances the chemical stability and durability of these materials, leading to improved performance under various environmental conditions .

| Material Type | Benefit |

|---|---|

| Polymers | Enhanced stability and performance |

| Coatings | Improved resistance to degradation and chemical attack |

Drug Formulation

The hydrochloride salt form of this compound improves solubility and stability, facilitating its incorporation into drug formulations. This characteristic is crucial for enhancing patient compliance and therapeutic outcomes by ensuring that medications are effective at lower doses .

Mecanismo De Acción

The mechanism of action of Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity and specificity. These interactions can result in the inhibition or activation of specific signaling pathways, contributing to the compound’s therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride

- Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

- Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and pharmacokinetic properties. The 3-fluorophenyl group provides a distinct electronic environment that can enhance binding affinity to certain biological targets compared to other fluorophenyl derivatives .

Actividad Biológica

Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of the Compound

This compound is characterized by a pyrrolidine ring with a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and potential interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenyl group augments its affinity for hydrophobic pockets in proteins, while the pyrrolidine structure contributes to its rigidity and specificity in binding.

Key Mechanisms:

- Receptor Binding : The compound may modulate the activity of various receptors, including those involved in inflammation and metabolism.

- Enzyme Interaction : It has been shown to influence enzyme activities, particularly peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been assessed for its efficacy against both bacterial and fungal strains, demonstrating significant zones of inhibition in vitro .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results showed promising activity against resistant bacterial strains, highlighting its potential as an antimicrobial agent .

- Cancer Therapy Investigation : In a preclinical model, the compound was tested for its ability to inhibit cell growth in cancer cell lines. Results indicated that it could effectively induce apoptosis through MDM2 inhibition, suggesting a mechanism for its anticancer effects .

Research Findings

Research indicates that modifications to the structure of this compound can enhance its biological activity. For instance, variations in the substituent groups on the pyrrolidine ring have been shown to affect both potency and selectivity towards different biological targets .

Propiedades

IUPAC Name |

methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNONVNQXOJHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585628 | |

| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-19-7 | |

| Record name | Methyl 4-(3-fluorophenyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.